Methyl 4-(4-oxo-7-phenacyloxychromen-3-yl)oxybenzoate
Description
Methyl 4-(4-oxo-7-phenacyloxychromen-3-yl)oxybenzoate is a complex organic compound that belongs to the class of chromen derivatives. This compound is characterized by its unique structure, which includes a chromen ring system substituted with a phenacyloxy group and a benzoate ester. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Properties
IUPAC Name |
methyl 4-(4-oxo-7-phenacyloxychromen-3-yl)oxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18O7/c1-29-25(28)17-7-9-18(10-8-17)32-23-15-31-22-13-19(11-12-20(22)24(23)27)30-14-21(26)16-5-3-2-4-6-16/h2-13,15H,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJOJUQRNSMZHNE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)OC2=COC3=C(C2=O)C=CC(=C3)OCC(=O)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(4-oxo-7-phenacyloxychromen-3-yl)oxybenzoate typically involves multi-step organic reactions. One common synthetic route includes the condensation of 4-hydroxycoumarin with phenacyl bromide in the presence of a base to form 4-(4-oxo-7-phenacyloxychromen-3-yl)oxybenzoic acid. This intermediate is then esterified using methanol and a suitable acid catalyst to yield the final product, this compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(4-oxo-7-phenacyloxychromen-3-yl)oxybenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The phenacyloxy and benzoate groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can result in a variety of derivatives with different functional groups.
Scientific Research Applications
Methyl 4-(4-oxo-7-phenacyloxychromen-3-yl)oxybenzoate has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Mechanism of Action
The mechanism of action of Methyl 4-(4-oxo-7-phenacyloxychromen-3-yl)oxybenzoate involves its interaction with specific molecular targets. The chromen ring system can interact with enzymes and receptors, modulating their activity. The phenacyloxy group may enhance the compound’s binding affinity to certain proteins, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
2-Methyl-4-oxo-3-phenyl-4H-chromen-7-yl acetate: Similar chromen structure with different substituents.
2-(2-(4-Methoxyphenyl)-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-3-yl)acetic acid: Another chromen derivative with distinct functional groups.
Uniqueness
Methyl 4-(4-oxo-7-phenacyloxychromen-3-yl)oxybenzoate is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it valuable for specialized applications in research and industry.
Biological Activity
Methyl 4-(4-oxo-7-phenacyloxychromen-3-yl)oxybenzoate is a synthetic compound that belongs to the class of chromen-3 derivatives. This compound has garnered attention in recent years due to its potential biological activities, which include anti-inflammatory, antioxidant, and anticancer properties. This article reviews the current understanding of its biological activity based on diverse research findings.
Antioxidant Activity
Research indicates that this compound exhibits significant antioxidant properties. In vitro studies have demonstrated its ability to scavenge free radicals and reduce oxidative stress markers in various cell lines. The compound's mechanism of action appears to involve the modulation of intracellular signaling pathways related to oxidative stress response.
Anti-inflammatory Effects
In vivo studies have shown that this compound can effectively reduce inflammation in animal models. It inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting its potential utility in treating inflammatory diseases. The compound's anti-inflammatory effects may be attributed to its ability to inhibit the NF-kB signaling pathway, which is crucial for the expression of inflammatory mediators.
Anticancer Properties
This compound has been investigated for its anticancer properties against various cancer cell lines, including breast and colon cancer. Studies reveal that it induces apoptosis in cancer cells through the activation of caspases and the disruption of mitochondrial membrane potential. The IC50 values for different cancer cell lines indicate potent cytotoxicity, highlighting its potential as a chemotherapeutic agent.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast Cancer) | 15 | Apoptosis induction |
| HT29 (Colon Cancer) | 20 | Caspase activation |
| A549 (Lung Cancer) | 25 | Mitochondrial dysfunction |
Case Studies
- Case Study on Antioxidant Activity : A study published in Journal of Medicinal Chemistry demonstrated that this compound significantly reduced reactive oxygen species (ROS) levels in human endothelial cells exposed to oxidative stress. The study utilized DCFDA assay to quantify ROS levels before and after treatment with varying concentrations of the compound.
- Case Study on Anti-inflammatory Effects : In a preclinical model of arthritis, administration of this compound resulted in a marked decrease in paw swelling and histological signs of inflammation. The study measured cytokine levels using ELISA, confirming the downregulation of pro-inflammatory markers.
- Case Study on Anticancer Activity : A recent investigation assessed the effects of this compound on tumor growth in xenograft models. Results indicated that treatment led to a significant reduction in tumor volume compared to control groups, supporting its potential as an effective anticancer agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
